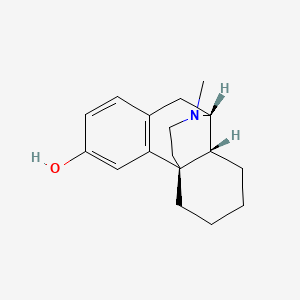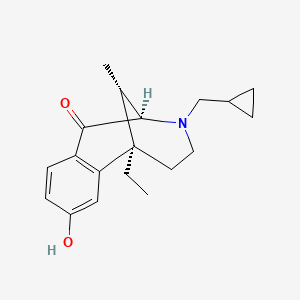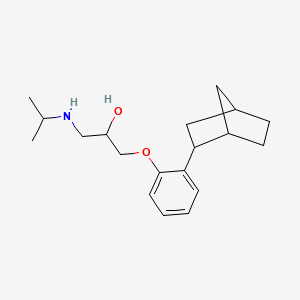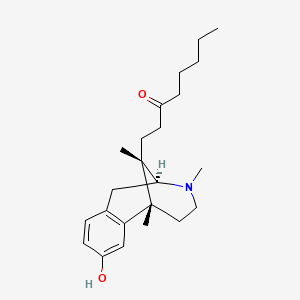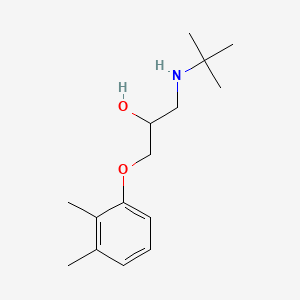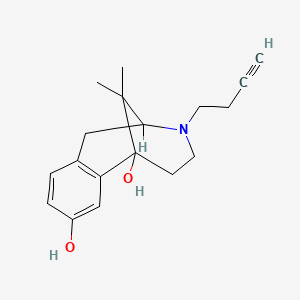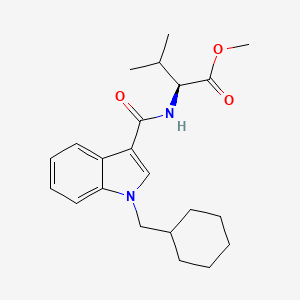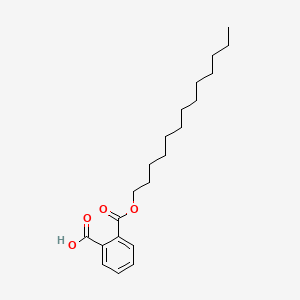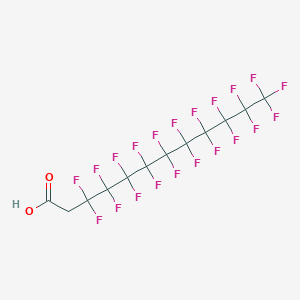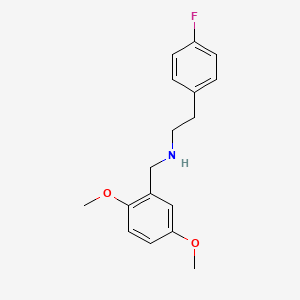
N-(2,5-dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine is a synthetic compound that belongs to the class of phenethylamines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine typically involves multi-step reactions. One common method includes the use of 2,5-dimethoxybenzyl chloride and 2-(4-fluorophenyl)ethylamine as starting materials. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium carbonate or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,5-dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium carbonate or potassium carbonate in an organic solvent such as dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N-(2,5-dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2,5-dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethoxybenzylamine: Similar structure but lacks the fluorophenyl group.
2,5-Dimethoxyphenethylamine: Similar structure but lacks the benzyl group.
4-Fluoroamphetamine: Contains the fluorophenyl group but lacks the dimethoxybenzyl group.
Uniqueness
N-(2,5-dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine is unique due to the combination of the dimethoxybenzyl and fluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
355817-17-3 |
|---|---|
Formule moléculaire |
C17H20FNO2 |
Poids moléculaire |
289.34 g/mol |
Nom IUPAC |
N-[(2,5-dimethoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine |
InChI |
InChI=1S/C17H20FNO2/c1-20-16-7-8-17(21-2)14(11-16)12-19-10-9-13-3-5-15(18)6-4-13/h3-8,11,19H,9-10,12H2,1-2H3 |
Clé InChI |
KWRYZXFVBBUOAC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)CNCCC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


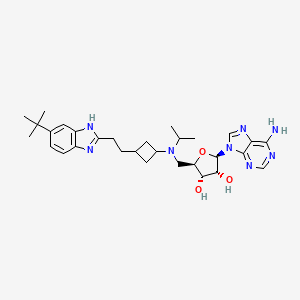
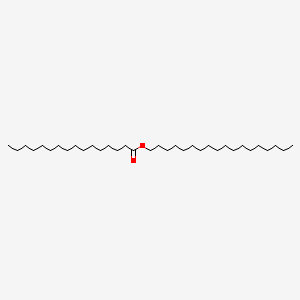
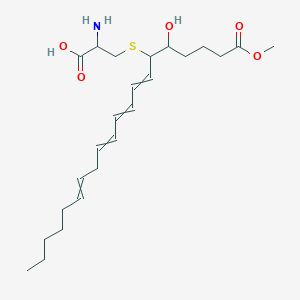
![2,2'-[[(4-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol](/img/structure/B8270116.png)
